6-Chloro-2-ethyl-2-methyl-2,3-dihydrobenzofuran
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Overview
Description
6-Chloro-2-ethyl-2-methyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 2nd position, and a methyl group also at the 2nd position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethyl-2-methyl-2,3-dihydrobenzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the cyclization of 2-chloro-6-methylphenol with ethyl vinyl ether in the presence of a strong acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperature, and pressure, as well as efficient purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-ethyl-2-methyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
6-Chloro-2-ethyl-2-methyl-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an anti-tumor, antibacterial, and antiviral agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-Chloro-2-ethyl-2-methyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-tumor effects. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the chlorine, ethyl, and methyl substituents, resulting in different chemical and biological properties.
6-Chloro-2-methyl-2,3-dihydrobenzofuran: Similar structure but lacks the ethyl group.
6-Chloro-2-ethyl-2,3-dihydrobenzofuran: Similar structure but lacks the methyl group
Uniqueness
6-Chloro-2-ethyl-2-methyl-2,3-dihydrobenzofuran is unique due to the specific combination of substituents on the benzofuran ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13ClO |
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Molecular Weight |
196.67 g/mol |
IUPAC Name |
6-chloro-2-ethyl-2-methyl-3H-1-benzofuran |
InChI |
InChI=1S/C11H13ClO/c1-3-11(2)7-8-4-5-9(12)6-10(8)13-11/h4-6H,3,7H2,1-2H3 |
InChI Key |
QPYGXSGBNKPNIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(O1)C=C(C=C2)Cl)C |
Origin of Product |
United States |
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